molecular formula C18H19N3O3S3 B2516350 4-(N,N-diethylsulfamoyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide CAS No. 301236-36-2

4-(N,N-diethylsulfamoyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide

Cat. No. B2516350
CAS RN: 301236-36-2
M. Wt: 421.55
InChI Key: ISYWKMGNRFGGIE-UHFFFAOYSA-N
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Description

The compound "4-(N,N-diethylsulfamoyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide" is a chemically synthesized molecule that may share structural similarities with benzamide derivatives and sulfonamides, which are known for their diverse biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, molecular structure, and biological activities, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of benzamide derivatives, such as those mentioned in the papers, typically involves the formation of an amide bond between a benzoyl group and an amine. Paper describes the synthesis of N-substituted imidazolylbenzamides and benzene-sulfonamides, indicating that similar synthetic strategies could potentially be applied to the synthesis of "4-(N,N-diethylsulfamoyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide". The synthesis process may involve multiple steps, including the formation of the thiophene and thiazole rings, followed by their functionalization with the appropriate sulfamoyl and benzamide groups.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of a benzoyl group attached to an amine. In paper , the molecular conformations of closely related benzamide derivatives are discussed, with a focus on the different modes of supramolecular aggregation. This suggests that "4-(N,N-diethylsulfamoyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide" may also exhibit a specific conformation and mode of aggregation, potentially influenced by the presence of the thiophene and thiazole rings, as well as the diethylsulfamoyl group.

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, often influenced by their functional groups. The papers do not provide specific reactions for the compound , but based on the general reactivity of benzamides and sulfonamides, it can be inferred that "4-(N,N-diethylsulfamoyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide" may undergo hydrolysis of the amide bond, electrophilic substitution on the aromatic rings, or interactions with biological targets through hydrogen bonding and other non-covalent interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. While the papers do not provide specific data on the physical and chemical properties of "4-(N,N-diethylsulfamoyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide", they do suggest that factors such as molecular conformation, polarity, and the presence of hydrogen bond donors and acceptors play a significant role in determining properties like solubility, melting point, and biological activity. For instance, the presence of the sulfamoyl group may increase the compound's polarity and solubility in water, while the aromatic rings may contribute to its ability to engage in π-π stacking interactions, as seen in paper .

Scientific Research Applications

Thiophene Derivatives in Medicinal Chemistry

Thiophene derivatives, such as those related to benzothiazoles and thiazolidinones, have shown a broad spectrum of biological activities. These compounds are integral in developing novel therapeutic agents, offering a promising foundation for rational drug design due to their diverse pharmacological properties. For example, thiophene analogues of benzidine and 4-aminobiphenyl have been synthesized and evaluated for potential carcinogenicity, indicating the importance of thiophene derivatives in studying cancer-related applications (Ashby, Styles, Anderson, & Paton, 1978).

Heterocyclic Compounds in Drug Design

Heterocyclic compounds, particularly those incorporating thiophene and thiazole rings, are pivotal in drug design. Their structural diversity and potential for biological activity make them suitable candidates for developing new drugs. For instance, 2-(thio)ureabenzothiazoles (TBT and UBT) have been reviewed for their potential as therapeutic agents, highlighting their significance in medicinal chemistry due to their broad spectrum of biological activities (Rosales-Hernández et al., 2022).

Applications in Optoelectronic Materials

The integration of heterocyclic fragments, such as quinazoline and pyrimidine, into π-extended conjugated systems demonstrates their value in creating novel optoelectronic materials. These materials are essential for developing electronic devices, luminescent elements, and photoelectric conversion elements, indicating the broad utility of such compounds beyond medicinal applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Antioxidant and Anti-inflammatory Agents

Research into benzofused thiazole derivatives for their potential as antioxidant and anti-inflammatory agents shows the ongoing interest in thiazole derivatives for therapeutic use. These studies aim to identify new compounds with improved efficacy and reduced side effects for treating various inflammatory and oxidative stress-related conditions (Raut et al., 2020).

properties

IUPAC Name

4-(diethylsulfamoyl)-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S3/c1-3-21(4-2)27(23,24)14-9-7-13(8-10-14)17(22)20-18-19-15(12-26-18)16-6-5-11-25-16/h5-12H,3-4H2,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISYWKMGNRFGGIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N,N-diethylsulfamoyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide

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